4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
説明
The compound 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a benzamide derivative characterized by a [1,3]dioxolo[4,5-f][1,3]benzothiazol moiety linked to a dimethylsulfamoyl-substituted benzamide group.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-20(2)27(22,23)11-5-3-10(4-6-11)16(21)19-17-18-12-7-13-14(25-9-24-13)8-15(12)26-17/h3-8H,9H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHAMSXPIPWDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a benzamide moiety linked to a benzothiazole scaffold and a dioxole ring. This unique arrangement is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. Compounds similar to 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide have shown significant antitumor effects in various cancer cell lines. For instance, benzothiazole derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting their role as potential anticancer agents .
Neuroprotective Effects
Benzothiazole compounds are also being investigated for their neuroprotective properties. The compound may interact with histamine H3 receptors and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases like Alzheimer's. Studies indicate that multitargeted ligands could inhibit AChE and modulate neuroinflammation, providing a dual approach to neuroprotection .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been documented extensively. Research indicates that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
The biological activity of 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is thought to stem from its ability to:
- Inhibit Enzymatic Activity : The compound may inhibit key enzymes such as AChE and monoamine oxidase B (MAO-B), which are involved in neurotransmitter regulation.
- Modulate Receptor Activity : Interaction with histamine receptors suggests a role in modulating neurotransmitter release and potentially alleviating symptoms associated with neurodegenerative disorders.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Compound exhibited IC50 values < 10 µM against various cancer cell lines. |
| Study 2 | Assess neuroprotective potential | Inhibition of AChE activity by over 50% at concentrations < 5 µM. |
| Study 3 | Investigate antimicrobial properties | Effective against E. coli and S. aureus with MIC values < 20 µg/mL. |
類似化合物との比較
Comparison with Structural Analogs
The compound shares structural similarities with several benzamide derivatives documented in the evidence. Key comparisons focus on substituent effects, synthesis strategies, and spectral characterization.
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations:
- Molecular Weight : The dimethylsulfamoyl derivative has a higher molecular weight (413.45 g/mol) than the nitro analog (343.32 g/mol), likely due to the bulkier sulfonamide group .
- Functional Diversity : The dioxopyrrolidinyl substituent in introduces a cyclic amide, which may influence solubility or binding interactions in biological systems .
Spectral Data (Hypothesized):
- IR Spectroscopy : The dimethylsulfamoyl group would exhibit strong S=O stretching vibrations (~1350–1150 cm⁻¹), while the benzamide carbonyl (C=O) would appear near 1680 cm⁻¹, consistent with analogs like .
- NMR : The [1,3]dioxolo ring protons would resonate as a singlet near δ 6.0–6.5 ppm, while the dimethylsulfamoyl group’s methyl protons would appear as a singlet near δ 3.0–3.5 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
